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molecular formula C6H9N3 B1343220 (4-Methylpyrimidin-2-YL)methanamine CAS No. 933682-85-0

(4-Methylpyrimidin-2-YL)methanamine

Cat. No. B1343220
M. Wt: 123.16 g/mol
InChI Key: MBVLWFLZWJQUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299267B2

Procedure details

4-methylpyrimidine-2-carbonitrile (450 mg) in MeOH (5 mL), aqueous ammonium hydroxide (1 mL) and Raney Nickel (catalytic) were added and the reaction mixture was hydrogenated at 55 psi for 2 h. Then the reaction mixture was filtered and solvent evaporated to afford (4-methylpyrimidin-2-yl)methanamine, which was carried to next step without purification.
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[N:3]=1>CO.[OH-].[NH4+].[Ni]>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][NH2:9])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
CC1=NC(=NC=C1)C#N
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=NC(=NC=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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